(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride
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Overview
Description
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride is a synthetic organic compound with a cyclopropane ring substituted with two methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, amines, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A sympathomimetic amine with similar structural features but different pharmacological properties.
Ephedrine: Another sympathomimetic amine with a similar structure but distinct biological effects.
Phenylpropanolamine: A compound with structural similarities but different therapeutic applications.
Uniqueness
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
2763740-82-3 |
---|---|
Molecular Formula |
C5H12ClN |
Molecular Weight |
121.6 |
Purity |
95 |
Origin of Product |
United States |
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